molecular formula C12H16ClNO2 B12847361 ethyl (1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride

ethyl (1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride

Cat. No.: B12847361
M. Wt: 241.71 g/mol
InChI Key: VBDYBLKMUZPABV-VZXYPILPSA-N
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Description

Ethyl (1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate indene derivative.

    Formation of the Amino Group: The amino group is introduced through a reductive amination process.

    Esterification: The carboxylate group is esterified using ethyl alcohol under acidic conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactors to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ethyl (1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1R,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride
  • Ethyl (1S,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride

Uniqueness

Ethyl (1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

ethyl (1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)10-7-8-5-3-4-6-9(8)11(10)13;/h3-6,10-11H,2,7,13H2,1H3;1H/t10-,11+;/m0./s1

InChI Key

VBDYBLKMUZPABV-VZXYPILPSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CC2=CC=CC=C2[C@H]1N.Cl

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2C1N.Cl

Origin of Product

United States

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